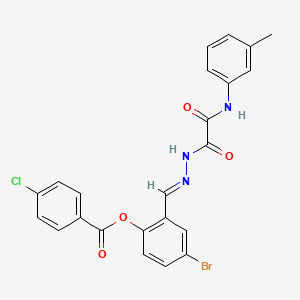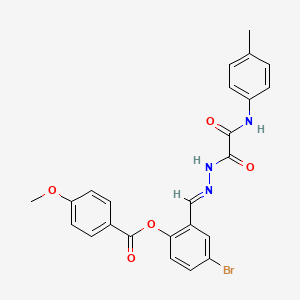![molecular formula C30H26N2O3S3 B12017428 Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609794-95-8](/img/structure/B12017428.png)
Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolopyrimidine class, characterized by a fused ring system that includes both thiazole and pyrimidine rings. The presence of benzylidene and methylthio groups further enhances its chemical reactivity and potential utility in synthetic chemistry and medicinal research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions A common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions The reaction often requires the use of catalysts, such as Lewis acids, to facilitate the formation of the fused ring system
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, like chromatography and recrystallization, are crucial for obtaining the desired compound on an industrial scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological mechanisms at the molecular level.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for applications in material science and polymer chemistry.
作用机制
The mechanism of action of Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylidene and methylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.
相似化合物的比较
Thiazolopyrimidines: Compounds with similar fused ring systems but different substituents.
Benzylidene Derivatives: Compounds with benzylidene groups attached to various core structures.
Methylthio Substituted Compounds: Molecules featuring methylthio groups on aromatic rings.
Uniqueness: Benzyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific combination of functional groups and fused ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
609794-95-8 |
|---|---|
分子式 |
C30H26N2O3S3 |
分子量 |
558.7 g/mol |
IUPAC 名称 |
benzyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H26N2O3S3/c1-19-26(29(34)35-18-21-7-5-4-6-8-21)27(22-11-15-24(37-3)16-12-22)32-28(33)25(38-30(32)31-19)17-20-9-13-23(36-2)14-10-20/h4-17,27H,18H2,1-3H3/b25-17+ |
InChI 键 |
XNQIGCXJNUIWOU-KOEQRZSOSA-N |
手性 SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)SC)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OCC5=CC=CC=C5 |
规范 SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B12017345.png)

![[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12017365.png)

![4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12017369.png)


![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017392.png)

![[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12017407.png)




